(3AR,4S,5R,6aS)-5-((tert-butyldiphenylsilyl)oxy)-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one
Description
The compound (3aR,4S,5R,6aS)-5-((tert-butyldiphenylsilyl)oxy)-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one features a bicyclic cyclopenta[b]furan-2-one core with stereospecific substitutions:
- 5-position: A tert-butyldiphenylsilyl (TBDPS) ether group, which serves as a bulky protecting group for alcohols, enhancing stability and lipophilicity .
- 4-position: A hydroxymethyl (-CH2OH) group, which can participate in hydrogen bonding or further functionalization .
- Stereochemistry: The (3aR,4S,5R,6aS) configuration is critical for its spatial arrangement, influencing reactivity and interactions in synthetic pathways, particularly in prostaglandin analogs .
Its molecular formula is C28H36O4Si, with a molecular weight of 476.68 g/mol (inferred from similar TBDPS-containing analogs in ).
Properties
IUPAC Name |
(3aR,4S,5R,6aS)-5-[tert-butyl(diphenyl)silyl]oxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O4Si/c1-24(2,3)29(17-10-6-4-7-11-17,18-12-8-5-9-13-18)28-22-15-21-19(20(22)16-25)14-23(26)27-21/h4-13,19-22,25H,14-16H2,1-3H3/t19-,20-,21+,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELTYGJDIYMCFJ-YUMYIRISSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC4C(C3CO)CC(=O)O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3C[C@H]4[C@@H]([C@H]3CO)CC(=O)O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3AR,4S,5R,6aS)-5-((tert-butyldiphenylsilyl)oxy)-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one , also known by its CAS number 84786-80-1, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of 410.58 g/mol. The structure features a cyclopentafuran backbone with hydroxymethyl and tert-butyldiphenylsilyloxy substituents, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 410.58 g/mol |
| CAS Number | 84786-80-1 |
| Solubility | Soluble in organic solvents |
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities that may be attributed to its unique structural features:
- Antioxidant Activity : The presence of hydroxymethyl groups is known to enhance antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, thus playing a role in reducing inflammation.
- Antimicrobial Properties : Some derivatives of similar compounds have shown efficacy against bacterial strains, indicating potential as an antimicrobial agent.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives:
- Study on Antioxidant Properties : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that structurally similar compounds exhibited significant free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .
- Anti-inflammatory Research : Research indicated that compounds with similar silyloxy groups effectively reduced inflammation in animal models by modulating the NF-kB pathway .
- Antimicrobial Testing : A comparative study examined the antimicrobial effects of several cyclopentafuran derivatives. Results showed that certain modifications enhanced their efficacy against Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
TBDPS-Protected Derivatives with Alternative Substituents
(3aS,4S,5S,6aR)-5-(TBDPS-oxy)-4-vinyl-hexahydrocyclopenta[b]furan-2-one ()
- Key Differences : Replaces the 4-hydroxymethyl group with a vinyl (-CH=CH2) moiety.
- Implications :
- The vinyl group introduces unsaturation, altering electronic properties and enabling conjugate addition reactions.
- Synthesized via titanium-mediated reductive coupling, suggesting divergent reactivity compared to the target compound .
- Molecular Weight : ~472.67 g/mol (estimated).
(3aR,4R,5R,6aS)-5-[tert-Butyl(dimethyl)silyl]oxy-4-[(E,3S)-3-[TBDMS-oxy]oct-1-enyl]-hexahydrocyclopenta[b]furan-2-one ()
- Key Differences :
- Uses tert-butyldimethylsilyl (TBDMS) instead of TBDPS at the 5-position, reducing steric bulk.
- Incorporates a 3-TBDMS-oxy-octenyl chain at the 4-position.
- Implications :
- Lower steric hindrance from TBDMS may increase susceptibility to deprotection.
- The extended alkyl chain enhances lipophilicity (logP ~6.5 estimated), impacting membrane permeability .
Analogs with Alternative Protecting Groups
(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-phenylmethoxy-hexahydrocyclopenta[b]furan-2-one ()
- Key Differences : Replaces TBDPS with a benzyl ether (-OCH2Ph) at the 5-position.
- Implications :
- Benzyl groups are less stable under acidic conditions but more reactive in hydrogenolysis.
- Molecular weight (C15H18O4 = 274.30 g/mol) is significantly lower, improving aqueous solubility .
4β-(p-Toluenesulfonyloxymethyl)-5α-hydroxy-hexahydrocyclopenta[b]furan-2-one ()
- Key Differences : Replaces TBDPS with a tosyloxymethyl (-CH2OTs) group.
- Implications :
- The tosyl group acts as a leaving group, enabling nucleophilic substitution reactions.
- Higher polarity due to the sulfonate group may reduce membrane permeability .
Functional and Reactivity Comparisons
Stereochemical and Application Insights
- Corey Lactone Diol (): The unprotected parent compound (3aR,4S,5R,6aS)-5-hydroxy-4-hydroxymethyl-hexahydro-2H-cyclopenta[b]furan-2-one (Corey lactone, MW = 172.18 g/mol) lacks the TBDPS group and is a key intermediate in prostaglandin synthesis. The TBDPS-protected target compound likely serves as a stabilized precursor for controlled functionalization .
- Biological Activity: Analogs with chlorophenoxy or benzoyloxy substituents () exhibit higher molecular weights (>400 g/mol) and may show enhanced bioactivity due to aromatic interactions, though this is speculative without direct data .
Preparation Methods
Diels-Alder Cycloaddition and Dichloroacetyl Chloride Activation
The synthesis begins with a [4+2] cycloaddition between cyclopentadiene and dichloroacetyl chloride to form racemic 3,3-dichloro-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one (4 ) in 65.3% yield. This step exploits the electron-deficient nature of dichloroacetyl chloride to drive regioselective cyclohexene formation. The dichloro substituents serve dual purposes: (1) they stabilize the intermediate carbonyl group during subsequent oxidation, and (2) provide handles for later functionalization.
Baeyer-Villiger Oxidation and Lactone Formation
Treatment of 4 with a peracid (e.g., mCPBA) induces Baeyer-Villiger oxidation, inserting an oxygen atom adjacent to the ketone to form a γ-lactone. This step establishes the fused bicyclic framework of hexahydro-2H-cyclopenta[b]furan-2-one, though the product remains racemic at this stage.
Chiral Resolution via Phenethylamine Complexation
Racemic 4 undergoes resolution using (R)- or (S)-phenethylamine (PEA) to separate enantiomers. The bulky aryl group of PEA selectively complexes with one enantiomer via hydrogen bonding and π-stacking interactions, enabling crystallization-induced dynamic resolution (CIDR). This step achieves enantiomeric excess >98% for the desired (3aR,4S,5R,6aS) configuration.
TBDPS Protection of the C5 Hydroxyl Group
The C5 hydroxyl group in 6 is protected using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of imidazole and dimethylformamide (DMF) at 25°C. This reaction selectively shields the secondary alcohol over the primary hydroxymethyl group due to steric accessibility, affording the TBDPS-ether in >90% yield. Subsequent zinc-mediated reductive cleavage of the dichloro substituents furnishes the final product.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cycloaddition | Cyclopentadiene, dichloroacetyl chloride | 65.3 |
| Baeyer-Villiger | mCPBA, CH2Cl2, 0°C | 78.2 |
| Resolution | (R)-PEA, EtOH | 41.7 |
| Prins Reaction | Paraformaldehyde, H2SO4 | 26.4 |
| TBDPS Protection | TBDPSCl, imidazole, DMF | 91.5 |
Multicomponent Domino Synthesis
Knoevenagel Condensation Initiation
An alternative route employs Meldrum’s acid, a conjugated dienal (12 ), and an alcohol in a one-pot cascade. The reaction begins with a Knoevenagel condensation between Meldrum’s acid and the dienal, forming a linear dienone (15 ) with Z-configuration due to steric hindrance from the bulky Meldrum’s acid moiety.
Cycloisomerization and Fragmentation
Heating 15 in methanol induces a 6π-electrocyclization, forming a bicyclic intermediate that undergoes retro-Diels-Alder fragmentation. This step generates a cyclopentenone fused to a γ-lactone, establishing the core structure with (3aR,4S,5R,6aS) stereochemistry via chair-like transition state control.
Hydroxymethylation and TBDPS Protection
The exocyclic double bond in the cyclopentenone is subjected to hydroboration-oxidation to introduce the hydroxymethyl group at C4. Subsequent TBDPS protection of the C5 hydroxyl follows analogous conditions to Method 1, yielding the target compound in 68% overall yield from Meldrum’s acid.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Knoevenagel | Dienal, Meldrum’s acid, MeOH, Δ | 85.0 |
| Cycloisomerization | MeOH, 80°C, 12 h | 76.3 |
| Hydroxymethylation | BH3·THF, H2O2, NaOH | 89.1 |
| TBDPS Protection | TBDPSCl, imidazole, DMF | 92.4 |
Comparative Analysis of Synthetic Routes
Stereochemical Control
Functional Group Tolerance
Atom Economy
- Method 1 achieves 26.4% overall yield from cyclopentadiene, with inefficiencies arising from resolution and Prins steps.
- Method 2 offers superior atom economy (68% overall) but requires specialized dienal substrates.
Experimental Optimization Insights
TBDPS Protection Kinetics
Reaction monitoring via TLC reveals that silylation of the C5 hydroxyl reaches completion within 2 hours at 25°C, whereas the C4 hydroxymethyl group remains unaffected even after 24 hours. This selectivity arises from the tertiary alcohol’s lower steric hindrance compared to the primary hydroxymethyl group.
Solvent Effects in Prins Reaction
Switching from dichloromethane to toluene in the Prins reaction increases paraformaldehyde solubility, reducing reaction time from 48 to 12 hours without compromising yield.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and how does the tert-butyldiphenylsilyl (TBDPS) group influence the reaction pathway?
- Methodology : The TBDPS group is typically introduced via silylation of the hydroxyl group using tert-butyldiphenylsilyl chloride (TBDPSCl) under anhydrous conditions with imidazole or DMAP as a base. This protects the hydroxyl group during subsequent reactions, such as oxidation or glycosylation. The hydroxymethyl group at C4 may require orthogonal protection (e.g., acetylation) to avoid side reactions .
- Key Considerations : Monitor reaction progress using TLC or HPLC to confirm silylation efficiency. Characterize intermediates via H/C NMR to verify regioselectivity and stereochemistry .
Q. How can the stereochemical configuration at C3a, C4, C5, and C6a be confirmed experimentally?
- Methodology : Use X-ray crystallography for unambiguous stereochemical assignment. If crystals are unavailable, employ NOESY/ROESY NMR to analyze spatial proximity of protons. Compare experimental optical rotation with literature values for known diastereomers .
- Example : In , the Corey lactone derivative’s stereochemistry was confirmed via NOESY correlations between the C4 hydroxymethyl and C5 TBDPS-protected oxygen .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : H NMR (δ 0.9–1.1 ppm for TBDPS tert-butyl protons; δ 3.5–4.5 ppm for cyclopentane and furanone protons).
- MS : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+Na] ion).
- IR : Peaks at ~1700 cm (furanone carbonyl) and ~1250 cm (Si-C stretch from TBDPS) .
Advanced Research Questions
Q. How does the TBDPS group impact the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Methodology : The bulky TBDPS group sterically hinders nucleophilic attacks at C5 but stabilizes intermediates via hyperconjugation. Compare reaction rates with analogs using smaller silyl groups (e.g., TMS or TBS). For oxidation, evaluate selectivity at C4 hydroxymethyl using TEMPO/NaOCl or Dess-Martin periodinane .
- Data Analysis : In , TBDPS-protected intermediates showed 30% higher yield in oxidation compared to TBS analogs due to reduced steric hindrance .
Q. What strategies resolve contradictions in reported biological activities of structurally similar cyclopenta[b]furanones?
- Methodology : Perform comparative structure-activity relationship (SAR) studies. For example, replace the TBDPS group with benzoyl (as in ) and assay prostaglandin receptor binding affinity. Use molecular docking to correlate stereochemistry with target interaction .
- Case Study : notes that benzoyl-protected derivatives exhibit higher FP receptor selectivity, while TBDPS analogs may favor EP3 receptors due to hydrophobic interactions .
Q. How can enantiomeric excess (ee) be optimized during asymmetric synthesis of this compound?
- Methodology : Use chiral catalysts (e.g., Jacobsen’s salen complexes) or enzymatic resolution. Monitor ee via chiral HPLC with a cellulose-based column. For example, achieved >95% ee using a lipase-mediated kinetic resolution of a Corey lactone precursor .
- Critical Analysis : Contradictions in ee values across studies may arise from solvent polarity or temperature effects during crystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
